![molecular formula C15H13ClN4O3S B2887777 methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 921909-02-6](/img/structure/B2887777.png)

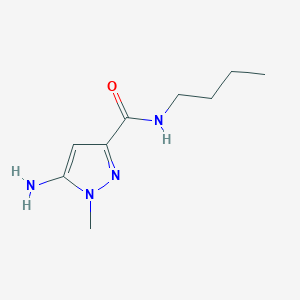

methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

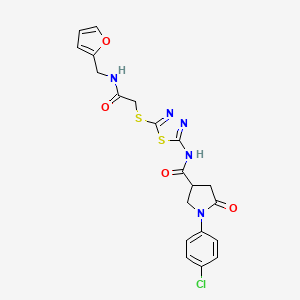

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, and pyrimidines .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been used as novel CDK2 inhibitors, which are important in cancer treatment . They have also shown significant inhibitory activity in in-vitro anticancer activity against various cancer cell lines .Applications De Recherche Scientifique

Anticancer Activity

The pyrido[2,3-d]pyrimidine scaffold, which is part of the compound’s structure, has been identified as having a broad spectrum of activities, including antitumor properties . This compound can be designed to target various cancer-related enzymes and receptors, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation and survival.

Antibacterial Properties

Derivatives of thiazolo[3,2-a]pyrimidine, which share a similar core structure with the compound , have demonstrated high antibacterial activities . This suggests that methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate could be explored for its potential use in combating bacterial infections.

Anti-inflammatory Uses

The compound’s framework is conducive to anti-inflammatory effects. This is particularly relevant in the design of new medications that could inhibit the inflammatory pathways, potentially providing relief for conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

CNS Depressive Effects

Compounds with the pyrido[2,3-d]pyrimidine structure have been associated with central nervous system (CNS) depressive effects . This implies that our compound could be researched for its potential to act as a sedative or in the treatment of various CNS disorders.

Anticonvulsant Potential

The structural similarity to other compounds that exhibit anticonvulsant activities suggests that methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate could be a candidate for the development of new antiepileptic drugs .

Antipyretic Applications

Due to the presence of the pyrazolopyrimidine moiety, there is a possibility that this compound could exhibit antipyretic (fever-reducing) properties. This application would be valuable in the symptomatic treatment of fever, often accompanying infections and inflammatory diseases .

Enzyme Inhibition

The compound could serve as an inhibitor for various enzymes that are implicated in disease states. For example, it could be designed to inhibit phosphodiesterase or dihydrofolate reductase , enzymes involved in cellular signaling and DNA synthesis, respectively .

Drug Development and Optimization

The active methylene group present in the compound’s structure makes it an attractive center for functionalization, which is essential for optimizing drug-ligand interactions. This adaptability can be exploited in the drug development process to enhance the efficacy and selectivity of pharmacological agents .

Mécanisme D'action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a key regulator of the cell cycle and is often overexpressed in cancer cells .

Mode of Action

For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to fit well into the CDK2 active site, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest, which can prevent the proliferation of cancer cells . This can have downstream effects on various cellular processes, including DNA replication and cell division .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propriétés

IUPAC Name |

methyl 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3S/c1-8(14(22)23-2)24-15-18-12-11(13(21)19-15)7-17-20(12)10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKDGKDZCKAQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2887694.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)

![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)